molecular formula C30H31ClN14O4 B3151286 4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride CAS No. 70844-48-3

4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride

Cat. No.: B3151286
CAS No.: 70844-48-3
M. Wt: 687.1 g/mol
InChI Key: WWFYKUISNIJHNQ-UHFFFAOYSA-N
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Description

4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride (hereafter referred to as DAMPA, hemihydrochloride) is a metabolite of methotrexate (MTX), a folate antagonist widely used in chemotherapy and autoimmune disease treatment. DAMPA is formed via enzymatic cleavage of MTX’s glutamate moiety by intestinal microbiota, particularly in the colon . Structurally, DAMPA retains the pteridine ring and N10-methyl group of MTX but lacks the glutamic acid residue, which is critical for MTX’s cellular uptake and dihydrofolate reductase (DHFR) inhibitory activity . The hemihydrochloride form enhances its solubility and stability, making it relevant in pharmacokinetic studies and drug monitoring .

DAMPA’s pharmacological significance lies in its role as a detoxification product of MTX. While MTX exhibits potent cytotoxic effects by inhibiting DNA synthesis, DAMPA itself has significantly reduced bioactivity, contributing to MTX’s clearance and mitigating systemic toxicity .

Properties

IUPAC Name

4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H15N7O2.ClH/c2*1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13;/h2*2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFYKUISNIJHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O.CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70844-48-3
Record name 4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-([(2,4-Diaminopteridin-6-yl)methyl](methyl)amino)Benzoic Acid, hemihydrochloride
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Record name 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID, HEMIHYDROCHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride typically involves the reaction of pteroic acid derivatives with methylating agents under controlled conditions. The process may include steps such as:

    Formation of the pteridine ring: This involves the cyclization of appropriate precursors.

    Amination: Introduction of the amino group at the 4-position.

    Methylation: Methylation at the N10 position using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. Techniques such as crystallization and recrystallization are employed to obtain the hemihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the pteridine ring.

    Substitution: Substitution reactions, particularly at the amino group, can lead to various analogs.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include various substituted pteridines and modified pteroic acid derivatives .

Scientific Research Applications

4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride, also known as 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid;hydrochloride, is a chemical compound with the molecular formula C30H31ClN14O4 . It is related to methotrexate, an antimetabolite and antifolate drug used in the treatment of cancer and certain autoimmune diseases .

Synonyms and Identifiers

Several synonyms and identifiers for 4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride, include :

  • 70844-48-3
  • UNII-037BJM6602
  • 037BJM6602
  • Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-, hydrochloride (2:1)

Research Applications

While the provided search results do not offer extensive details regarding specific applications of 4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride, one study explores the potential of enhancing the oral absorption of pemetrexed (PMX), another antifolate drug, through similar chemical modifications and delivery systems .

Enhanced Oral Absorption of Pemetrexed:

  • The study focuses on enhancing the oral absorption of pemetrexed by forming an ion-pairing complex with a deoxycholic acid derivative (DCK) and incorporating it into multiple nanoemulsion formulations .
  • The complex, referred to as HP-beta-CD/PMX/DCK/P188-NE, significantly improved intestinal membrane permeability and epithelial cell uptake of PMX .
  • In vitro permeability of HP-beta-CD/PMX/DCK/P188-NE across a Caco-2 cell monolayer was 9.82-fold greater than that of free PMX .
  • The oral bioavailability of HP-beta-CD/PMX/DCK/P188-NE in rats was 26.8%±2.98%, which was 223% higher than that of oral PMX .
  • Oral HP-beta-CD/PMX/DCK/P188-NE significantly suppressed tumor growth in Lewis lung carcinoma cell-bearing mice, with a maximum tumor volume inhibition of 61% compared to the control group .

Mechanism of Action

The compound exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate pathway, leading to reduced synthesis of nucleotides necessary for DNA replication and cell division. The molecular targets include the active site of dihydrofolate reductase, where the compound binds and prevents the enzyme’s normal function .

Comparison with Similar Compounds

Methotrexate (MTX)

Structural Differences :

  • MTX contains a glutamic acid residue linked to the pteridine ring via an amide bond, whereas DAMPA lacks this moiety .
  • The presence of glutamate in MTX facilitates cellular uptake via reduced folate carriers (RFCs), a pathway absent in DAMPA .

Pharmacological Activity :

  • MTX: Potent DHFR inhibitor (IC₅₀ ~1 nM), disrupting purine and thymidylate synthesis .
  • DAMPA: Minimal DHFR inhibition (IC₅₀ >1,000 nM), rendering it pharmacologically inert .

Metabolic Pathways :

  • MTX is metabolized hepatically to 7-hydroxymethotrexate (7-OH-MTX) and intestinally to DAMPA .
  • DAMPA is excreted renally, while MTX undergoes enterohepatic recirculation .

7-Hydroxymethotrexate (7-OH-MTX)

Structural Differences :

  • 7-OH-MTX retains MTX’s glutamate moiety but features a hydroxyl group at the C7 position of the pteridine ring .

Bioactivity :

  • 7-OH-MTX exhibits reduced DHFR inhibition compared to MTX (IC₅₀ ~100 nM) but contributes to renal toxicity at high doses .

Clinical Relevance :

  • Elevated 7-OH-MTX levels correlate with MTX-induced nephrotoxicity, necessitating therapeutic drug monitoring (TDM) .

USP Methotrexate Related Compound E

Structural Profile :

  • USP Compound E (4-{(2,4-diaminopteridin-6-yl)methylamino}benzoic acid, hemihydrochloride) shares the pteridine core and N10-methyl group with DAMPA but includes a benzoic acid substituent .

Functional Role :

  • Classified as a process-related impurity in MTX formulations, USP Compound E is monitored for quality control in pharmaceutical production .

Data Table: Comparative Analysis of DAMPA and Related Compounds

Compound Structure Metabolic Source Biological Activity Clinical Relevance
Methotrexate (MTX) Pteridine + Glutamate + N10-methyl Administered drug DHFR inhibition (IC₅₀ ~1 nM) Chemotherapy, autoimmune diseases
DAMPA, hemihydrochloride Pteridine + N10-methyl (no glutamate) Intestinal microbiota Weak DHFR inhibition (IC₅₀ >1,000 nM) Detoxification product of MTX
7-OH-MTX MTX + C7 hydroxylation Hepatic oxidation Moderate DHFR inhibition (IC₅₀ ~100 nM) Nephrotoxicity marker
USP Compound E Pteridine + Benzoic acid + N10-methyl Synthetic impurity Not characterized Quality control in MTX formulations

Research Findings and Clinical Implications

  • DAMPA’s Role in MTX Clearance : In high-dose MTX regimens, DAMPA accounts for ~10–15% of excreted metabolites, underscoring its role in reducing systemic toxicity .
  • Toxicity Monitoring : Co-monitoring of DAMPA and 7-OH-MTX is critical in high-dose MTX therapy to assess metabolic burden and renal function .
  • Structural Modifications : The absence of glutamate in DAMPA and USP Compound E highlights the importance of this moiety for cellular targeting and bioactivity .

Biological Activity

4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride (commonly referred to as DAMPA), is a significant metabolite of methotrexate (MTX), a widely used chemotherapeutic agent. This compound has garnered attention for its biological activity, particularly in relation to its role in the treatment of various cancers and its effects on cellular processes.

  • Molecular Formula : C15H15N7O2
  • Molecular Weight : 325.325 g/mol
  • Melting Point : 242 °C
  • Boiling Point : 689.3 °C
  • Density : 1.532 g/cm³

DAMPA acts as a competitive inhibitor of dihydrofolate reductase (DHFR), similar to methotrexate. By inhibiting DHFR, it disrupts the synthesis of tetrahydrofolate, a critical cofactor in nucleotide synthesis, thereby affecting cell proliferation, especially in rapidly dividing cancer cells .

Antitumor Activity

Research indicates that DAMPA exhibits significant antitumor properties. It has been shown to enhance the efficacy of methotrexate in various cancer models, particularly in leukemia and solid tumors. The compound's ability to inhibit folate-dependent enzymes leads to reduced DNA synthesis and increased apoptosis in cancer cells .

Case Studies

  • High-Dose Methotrexate Nephrotoxicity : A clinical case highlighted the identification of DAMPA crystalluria in a patient undergoing high-dose methotrexate therapy for osteosarcoma. The presence of DAMPA was confirmed using high-resolution mass spectrometry, emphasizing its role as a metabolite that can impact renal function during chemotherapy .
  • Cross-Reactivity in Immunoassays : Another study reported that DAMPA interfered with commercial methotrexate immunoassays, leading to misinterpretation of methotrexate levels in patients. This case underscores the importance of accurate metabolite monitoring during chemotherapy regimens .

Research Findings

StudyFindings
Kessel et al., 1969Compared transport mechanisms of DAMPA and MTX in mouse leukemia cells, revealing that DAMPA is taken up by cells similarly to MTX but with distinct pharmacokinetic profiles .
Schofield et al., 2015Developed methods for quantifying DAMPA alongside methotrexate and its metabolites, highlighting its significance in therapeutic monitoring .
Recent Clinical ObservationsDocumented cases of acute kidney injury associated with high levels of DAMPA following methotrexate treatment, necessitating careful management strategies .

Dosage and Toxicity

The biological effects of DAMPA vary significantly with dosage. In animal models, higher concentrations have been associated with increased therapeutic efficacy but also potential toxicity, particularly affecting renal function due to crystalluria formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride
Reactant of Route 2
4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride

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